2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound is characterized by the presence of multiple chlorine atoms and a sulfonamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated quinoxaline derivative with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Antimicrobial Activity: The compound exhibits potent antimicrobial activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Anticancer Research: It has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Anti-inflammatory Properties: The compound has been studied for its anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Carbadox: An antimicrobial growth promoter used in animal feed.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl3N4O2S |
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Molecular Weight |
479.8 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl3N4O2S/c21-12-5-8-14(9-6-12)24-19-20(26-17-4-2-1-3-16(17)25-19)27-30(28,29)18-11-13(22)7-10-15(18)23/h1-11H,(H,24,25)(H,26,27) |
InChI Key |
FJXXFSWCBIQXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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